molecular formula C19H13FO3S B11584638 4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one

4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one

Cat. No.: B11584638
M. Wt: 340.4 g/mol
InChI Key: HCTRIFFTHVLPJI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one is a complex organic compound belonging to the class of naphtho[2,1-d][1,3]oxathiol-2-ones This compound is characterized by the presence of a fluorophenyl group, hydroxyl group, and dimethyl substitutions on the naphtho[2,1-d][1,3]oxathiol-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a precursor compound, followed by reduction to introduce the amino group. Subsequent coupling reactions with various aldehydes lead to the formation of Schiff bases, which are then cyclized to yield the desired oxathiol-2-one structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the oxathiol ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The combination of hydroxyl and dimethyl substitutions also contributes to its unique chemical and pharmacological properties.

Properties

Molecular Formula

C19H13FO3S

Molecular Weight

340.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one

InChI

InChI=1S/C19H13FO3S/c1-9-7-13-14(8-10(9)2)17-18(24-19(22)23-17)15(16(13)21)11-3-5-12(20)6-4-11/h3-8,21H,1-2H3

InChI Key

HCTRIFFTHVLPJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=C(C=C4)F)SC(=O)O3

Origin of Product

United States

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